4-(3,4-Difluorophenyl)butan-2-one
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Description
4-(3,4-Difluorophenyl)butan-2-one is a chemical compound with the molecular formula C10H10F2O and a molecular weight of 184.1826064 .
Molecular Structure Analysis
The molecular structure of 4-(3,4-Difluorophenyl)butan-2-one consists of 10 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4-Difluorophenyl)butan-2-one are not fully documented. The molecular weight is known to be 184.1826064 .Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds related to 4-(3,4-Difluorophenyl)butan-2-one demonstrate anti-inflammatory activity. Studies using the cotton pellet granuloma method have found that small lipophilic groups, such as methoxyl, methyl, or chloro, in conjunction with a butan-2-one side chain exhibit significant anti-inflammatory effects. However, introducing a methyl group along the side chain generally decreases this activity (Goudie et al., 1978).
Chemical Synthesis and Catalysts
4-(3,4-Difluorophenyl)butan-2-one and its derivatives are used in various chemical syntheses. For instance, studies show its use in the trifluoromethylation of α,β-unsaturated ketones, which is crucial in creating trifluoromethylated compounds (Sato et al., 2006). Another study demonstrates its application in the electrocatalytic hydrogenation process, which is important in the conversion of buten-2-ones into butan-2-ones (Bryan & Grimshaw, 1997).
Pharmaceutical Research
4-(3,4-Difluorophenyl)butan-2-one is used in pharmaceutical research. For example, Voriconazole, an important antifungal medication, is structurally related to this compound. Voriconazole is effective in treating serious fungal infections (Ravikumar et al., 2007). Additionally, research on sigma-2 ligands with anticancer activity has revealed derivatives of 4-(3,4-Difluorophenyl)butan-2-one as potential anticancer agents (Asong et al., 2019).
Crystallography and Molecular Structure
The compound and its analogs are also important in crystallography and understanding molecular structures. Studies have investigated the crystallographic structure of related compounds, providing insights into molecular arrangements and interactions (Kang et al., 2015).
properties
IUPAC Name |
4-(3,4-difluorophenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSREUIIQDCZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)butan-2-one |
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